molecular formula C9H11NO2 B2721258 3-Methyl-2-(oxetan-3-yloxy)pyridine CAS No. 2197638-11-0

3-Methyl-2-(oxetan-3-yloxy)pyridine

Cat. No. B2721258
CAS RN: 2197638-11-0
M. Wt: 165.192
InChI Key: DVRQLRKHQNIDCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methyl-2-(oxetan-3-yloxy)pyridine involves several steps. One method involves the formation of an oxetane motif from a corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This method can be expanded to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives . Another method involves the reaction of acrolein with ammonia .


Molecular Structure Analysis

The molecular structure of 3-Methyl-2-(oxetan-3-yloxy)pyridine is complex and allows for various applications in the field of scientific research. It is one of three positional isomers of methylpyridine, whose structures vary according to where the methyl group is attached around the pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving 3-Methyl-2-(oxetan-3-yloxy)pyridine are diverse. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide results in oxetanes in good yields . The vinyl derivatives successfully undergo bromination with Br2 or epoxidation with m-CPBA .

Scientific Research Applications

Synthesis and Structural Studies

3-Methyl-2-(oxetan-3-yloxy)pyridine is a compound with potential significance in the synthesis and structural analysis of pyridine derivatives. Research by Nelson, Karpishin, Rettig, and Orvig (1988) explored the synthesis and structural characteristics of a series of 3-hydroxy-2-methyl-4(1H)-pyridinones, closely related to 3-Methyl-2-(oxetan-3-yloxy)pyridine. Their work included X-ray diffraction studies, revealing insights into the molecular structure and bond lengths of pyridinone derivatives, highlighting the importance of hydrogen bonding in determining solubility and reactivity properties of these compounds (Nelson, Karpishin, Rettig, & Orvig, 1988).

Quantum Chemical Investigations

Bouklah, Harek, Touzani, Hammouti, and Harek (2012) conducted DFT and quantum chemical calculations on various pyrrolidinones and related compounds, including structures analogous to 3-Methyl-2-(oxetan-3-yloxy)pyridine. Their study provided valuable insights into the electronic properties, molecular orbital energies, and density distributions of these compounds, which are crucial for understanding their reactivity and potential applications in drug design and materials science (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Catalytic Applications

In the realm of catalysis, Grozavu, Hepburn, Bailey, Lindsay-Scott, and Donohoe (2020) discussed a catalytic method that involves the methylation of pyridines, a process that could potentially be applied to 3-Methyl-2-(oxetan-3-yloxy)pyridine derivatives. Their innovative approach utilizes methanol and formaldehyde for the direct methylation of the aromatic ring, offering a new pathway for the functionalization of pyridines in pharmaceutical and material science research (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).

Advanced Materials Development

Furthermore, Wei, Yang, Fan, Wang, Dong, Zhou, and Luan (2015) explored the use of pyridine derivatives, akin to 3-Methyl-2-(oxetan-3-yloxy)pyridine, as co-adsorbents in dye-sensitized solar cells (DSSCs). Their research aimed at enhancing the performance of DSSCs by addressing the absorption deficiencies of certain dyes, suggesting potential applications of pyridine derivatives in renewable energy technologies (Wei, Yang, Fan, Wang, Dong, Zhou, & Luan, 2015).

Safety And Hazards

The safety data sheet for 3-Methylpyridine, a related compound, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage .

Future Directions

The future directions for 3-Methyl-2-(oxetan-3-yloxy)pyridine involve its use as a precursor for various compounds. For instance, it can be used as a precursor for 3-nitro- and 3,3-dinitrooxetane, as well as 3-aminooxetane . Its unique structure allows for various applications, from drug synthesis to material science.

properties

IUPAC Name

3-methyl-2-(oxetan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-2-4-10-9(7)12-8-5-11-6-8/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRQLRKHQNIDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(oxetan-3-yloxy)pyridine

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